molecular formula C13H19N3O2 B2393709 tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate CAS No. 2171929-20-5

tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate

Cat. No.: B2393709
CAS No.: 2171929-20-5
M. Wt: 249.314
InChI Key: AIYRKJLLYKQRES-UHFFFAOYSA-N
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Description

tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group and tert-butyl ester can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structure could be modified to create analogs that serve as probes or inhibitors for specific biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-aminoquinoline: Another amino-substituted heterocyclic compound with potential biological activity.

    2,7-dimethylnaphthyridine: A naphthyridine derivative with different substituents.

    tert-Butyl 2-aminobenzoate: A compound with a similar tert-butyl ester group but different core structure.

Uniqueness

tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 8-amino-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-5-9-4-6-15-11(14)10(9)8-16/h4,6H,5,7-8H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYRKJLLYKQRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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